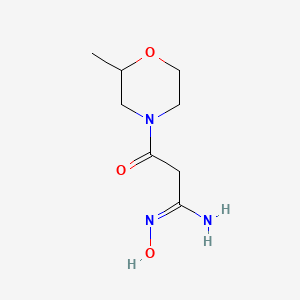
N'-ヒドロキシ-3-(2-メチルモルホリン-4-イル)-3-オキソプロパンイミドアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide is a useful research compound. Its molecular formula is C8H15N3O3 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
トロパンアルカロイドの合成
N'-ヒドロキシ-3-(2-メチルモルホリン-4-イル)-3-オキソプロパンイミドアミド: は、トロパンアルカロイドの不斉合成において重要な役割を果たします。 この化合物は、8-アザビシクロ[3.2.1]オクタン骨格の構築に関与しており、これはトロパンアルカロイドの中心コアです 。これらのアルカロイドは、幅広い生物学的活性を持ち、そのため医学研究や医薬品用途において重要です。
化学的性質分析
この化合物の独特な構造により、科学者は融点、沸点、密度などの化学的性質を研究することができます。 この情報は、所望の物理的および化学的特性を持つ新しい化合物を開発するために不可欠です .
生物活性
N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Chemical Name : N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide
- CAS Number : 1094299-57-6
- Molecular Formula : C₉H₁₄N₄O₂
- Structure : The compound features a hydroxylamine functional group and a morpholine ring, which may contribute to its biological activity.
The biological activity of N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. The compound's structural characteristics allow it to form hydrogen bonds with active sites on target proteins, potentially altering their function.
Toxicity Profile
According to safety data sheets, N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide is classified under acute toxicity categories for oral and dermal exposure (Category 4), indicating moderate toxicity levels (H302, H312) . This classification necessitates careful handling in laboratory settings.
In Vitro Studies
Recent in vitro studies have demonstrated that N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide exhibits significant inhibitory effects on various cell lines. For instance, it has been shown to reduce cell proliferation in cancer cell lines by inducing apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18 | Caspase activation |
Case Studies
- Case Study on Anticancer Activity : A study involving the treatment of HeLa cells with varying concentrations of N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide indicated a dose-dependent decrease in viability, supporting its potential as a chemotherapeutic agent.
- Neuroprotective Effects : Another study explored the neuroprotective properties of the compound in models of oxidative stress. Results showed that pretreatment with N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide significantly reduced markers of oxidative damage.
特性
IUPAC Name |
N'-hydroxy-3-(2-methylmorpholin-4-yl)-3-oxopropanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-6-5-11(2-3-14-6)8(12)4-7(9)10-13/h6,13H,2-5H2,1H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJYVQBQXMPOGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCO1)C(=O)C/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














